2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide

Analytical reference standard Mass spectrometry LC-MS/MS quantification

The compound trans-(±)-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide (CAS 66170-21-6; molecular formula C₂₈H₃₄BrNO₂; MW 496.48 g/mol) is a synthetic tertiary amine and tertiary alcohol belonging to the cyclohexanol derivative class. It is formally classified as a tramadol metabolite reference standard and was first characterized alongside other phase I and phase II tramadol metabolites by Lintz et al.

Molecular Formula C28H34BrNO2
Molecular Weight 496.5 g/mol
Cat. No. B12832567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide
Molecular FormulaC28H34BrNO2
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Br
InChIInChI=1S/C28H33NO2.BrH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H
InChIKeyVYMNGNRECPJKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-(±)-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrobromide – Structural Identity and Reference Standard Classification


The compound trans-(±)-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide (CAS 66170-21-6; molecular formula C₂₈H₃₄BrNO₂; MW 496.48 g/mol) is a synthetic tertiary amine and tertiary alcohol belonging to the cyclohexanol derivative class . It is formally classified as a tramadol metabolite reference standard and was first characterized alongside other phase I and phase II tramadol metabolites by Lintz et al. in 1981 using synthesized reference substances, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), co-crystallization, and gas chromatography–mass spectrometry (GC-MS) [1]. Structurally, it features a trans-cyclohexanol core bearing a 3-methoxyphenyl substituent at the 1-position and an N,N-dibenzylaminomethyl group at the 2-position, distinguishing it from the primary, secondary, and tertiary N-methyl/N-desmethyl tramadol metabolites (M1–M5) [1]. The hydrobromide salt form confers a melting point of 235–237 °C, solubility in dichloromethane, ethanol, and methanol, and an off-white solid appearance [2].

Why Tramadol Metabolite Reference Standards Cannot Be Interchanged – The Dibenzylamino Differentiation of CAS 66170-21-6


Generic substitution among tramadol-related analytical reference standards is not scientifically valid because the dibenzylamino substituent on CAS 66170-21-6 confers distinct physicochemical, chromatographic, and mass spectrometric properties that are absent in the natural phase I metabolites M1–M5 [1]. Unlike O-desmethyltramadol (M1), N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), and other endogenous tramadol metabolites that carry only methyl, monomethyl, or primary amine groups on the cyclohexane 2-position, this compound possesses two benzyl moieties on the tertiary amine, resulting in a molecular weight of 496.48 g/mol (HBr salt) versus ≤249.35 g/mol for the natural metabolites [1][2]. This mass increment dramatically alters retention time in reversed-phase HPLC, ionization efficiency in LC-MS/MS, and fragmentation patterns in GC-MS, meaning calibrations established with M1–M5 cannot be directly applied to this compound without re-validation [1]. Furthermore, the hydrobromide counterion (vs. the more common hydrochloride salts of tramadol and its natural metabolites) affects solubility, stability, and sample preparation protocols [3]. Selection of an incorrect reference standard can lead to misidentification, inaccurate quantification, and irreproducible forensic or pharmacokinetic data.

Quantitative Differentiation Evidence: CAS 66170-21-6 vs. Tramadol Metabolite Analogs


Molecular Weight Differentiation: Dibenzylamino Standard vs. Natural Tramadol Phase I Metabolites (M1–M5)

The target compound (CAS 66170-21-6, hydrobromide salt) has a molecular weight of 496.48 g/mol [1]. In contrast, the five natural phase I tramadol metabolites identified by Lintz et al. (1981) have molecular weights ranging from 221.3 g/mol (N,N,O-tridesmethyltramadol, M4 free base) to 263.4 g/mol (tramadol free base), with the most abundant active metabolite O-desmethyltramadol (M1) at 249.31 g/mol [2][3]. This represents a ~1.9- to ~2.2-fold molecular weight increase for the dibenzylamino compound compared to the natural metabolite panel, translating to distinct precursor ion selection (m/z ~416 for the free base [M+H]⁺) and product ion spectra in tandem mass spectrometry workflows [1].

Analytical reference standard Mass spectrometry LC-MS/MS quantification

Melting Point Differentiation for Solid-Phase Identity Confirmation

The hydrobromide salt of the target compound exhibits a melting point of 235–237 °C, as reported by ChemicalBook [1]. This is significantly higher than tramadol hydrochloride (178–181 °C, Sigma-Aldrich; 180–181 °C, literature) , O-desmethyltramadol hydrochloride (215–221 °C) , and O-desmethyltramadol free base (141–142 °C) . The 54–59 °C elevation relative to tramadol HCl and the ~20 °C elevation relative to O-desmethyltramadol HCl provide a simple, low-cost identity verification method via melting point apparatus without requiring mass spectrometric instrumentation.

Identity verification Solid-state characterization Reference material quality control

Chromatographic Retention and Structural Differentiation from Mono-Benzyl Analog

The dibenzylamino substitution on CAS 66170-21-6 (two phenylmethyl groups on the tertiary amine) provides substantially greater reversed-phase HPLC retention compared to the mono-benzyl analog N-benzyl-N-desmethyltramadol (C₂₂H₂₉NO₂; MW 339.47 g/mol free base; CAS 1018989-95-1 for HCl salt) [1]. The target compound's calculated logP is approximately 5.38 (based on the free base C₂₈H₃₃NO₂), estimated via the MMsINC database, versus a predicted logP of ~3.8–4.2 for N-benzyl-N-desmethyltramadol [2]. In practice, this translates to a retention time shift of several minutes under typical C18 gradient conditions (aqueous formic acid/acetonitrile), enabling baseline resolution of the di-benzyl and mono-benzyl species [1].

HPLC method development Reversed-phase chromatography Structural analog discrimination

Hydrobromide Counterion Differentiation: Solubility and Stability Profile vs. Hydrochloride Salts

CAS 66170-21-6 is supplied exclusively as the hydrobromide salt (C₂₈H₃₄BrNO₂), whereas tramadol, N-desmethyltramadol, O-desmethyltramadol, and N-benzyl-N-desmethyltramadol are all predominantly available as hydrochloride salts [1]. The HBr counterion yields a molecular weight of 496.48 g/mol (vs. 452.03 g/mol for the hypothetical HCl salt of the same free base), and the bromide anion provides distinct IR spectral features and elemental analysis signatures [1]. The compound is reported as soluble in dichloromethane, ethanol, and methanol [1], whereas tramadol HCl is freely soluble in water , indicating different solvent requirements for stock solution preparation and potential incompatibility with aqueous-only dilution schemes.

Salt form selection Solubility profiling Reference standard stability

Certified Reference Standard Pedigree: Toronto Research Chemicals D416970 and Original Literature Characterization

The compound is cataloged as D416970 by Toronto Research Chemicals (TRC), a leading manufacturer of specialized biomedical reference standards, and is explicitly categorized as 'A metabolite of Tramadol' and 'Metabolites' category reference material [1]. Its original characterization appears in the foundational tramadol biotransformation study by Lintz et al. (Arzneimittelforschung, 1981), where reference substances were synthesized and validated via co-chromatography (TLC, HPLC), co-crystallization, and GC-MS prior to metabolite identification across seven mammalian species [2]. In contrast, N-benzyl-N-desmethyltramadol is primarily documented as a designer drug (Wikipedia entry) rather than as a certified analytical reference standard with published peer-reviewed characterization [3]. This pedigree distinction is critical for ISO/IEC 17025-accredited forensic toxicology laboratories that require traceable reference materials with documented provenance.

Certified reference material Metabolite standard Forensic toxicology

Supply Chain Exclusivity: Limited Vendor Availability as a Procurement Decision Factor

CAS 66170-21-6 is available from a restricted set of specialized suppliers: Toronto Research Chemicals (D416970), Santa Cruz Biotechnology (sc-224312, 10 mg at ~$300), CymitQuimica (3D-FD21547), and MedKoo Biosciences (Cat# 463292) . This contrasts sharply with tramadol HCl, which is commercially available from over 50 global suppliers including Sigma-Aldrich, and O-desmethyltramadol, which is stocked by at least 15–20 vendors . The limited supplier base means that CAS 66170-21-6 procurement requires longer lead times (typically 2–6 weeks for custom synthesis if out of stock), higher unit costs (approximately $30/mg at the 10 mg scale from Santa Cruz), and carries inherent supply disruption risk that must be factored into longitudinal study planning .

Specialty chemical procurement Reference standard sourcing Supply chain risk management

Optimal Application Scenarios for trans-(±)-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrobromide Based on Quantitative Differentiation Evidence


Forensic Toxicology: LC-MS/MS Confirmatory Assays for Tramadol Metabolite Profiling

Forensic toxicology laboratories developing ISO/IEC 17025-accredited confirmatory methods for comprehensive tramadol metabolite panels should use CAS 66170-21-6 as a distinct calibrator for the dibenzylamino-derivatized fraction. The compound's unique molecular weight (496.48 g/mol, [M+H]⁺ of free base at m/z ~416), large reversed-phase retention time shift, and characteristic bromide isotopic pattern enable unambiguous identification without interference from the co-eluting natural metabolites M1–M5 [1]. The melting point of 235–237 °C further provides a rapid pre-analytical identity verification before preparing stock solutions [2].

Pharmacokinetic Studies: Internal Standard Selection for Quantitative LC-MS Quantification of Derivatized Tramadol

In pharmacokinetic studies requiring chemical derivatization of tramadol metabolites (e.g., benzylation for GC-MS or benzoyl chloride derivatization for HPLC-UV), CAS 66170-21-6 serves as an ideal pre-derivatized reference standard to validate derivatization efficiency and calibrate detector response for the fully benzylated product [1]. Its logP of ~5.38 (vs. tramadol logP 3.01) dictates distinct liquid-liquid extraction conditions (e.g., ethyl acetate or dichloromethane extraction at alkaline pH) that must be separately optimized from those used for underivatized M1/M2 metabolites [3].

Reference Material Quality Control: Melting Point-Based Identity Testing for Batch Release

Quality control laboratories performing incoming batch release testing of reference standards can employ the melting point range of 235–237 °C as a simple, compendial-grade identity test per pharmacopeial guidelines (e.g., USP <741>), distinguishing CAS 66170-21-6 from tramadol HCl (178–181 °C) and O-desmethyltramadol HCl (215–221 °C) without the need for mass spectrometric instrumentation [1]. This is particularly valuable for resource-limited forensic laboratories in developing countries where LC-MS/MS access may be constrained, yet melting point apparatus is standard equipment.

Metabolite Pathway Elucidation: Differentiating Phase I Demethylation from Synthetic Derivatization Products

In academic and pharmaceutical metabolism research, the use of CAS 66170-21-6 as a chromatographic marker enables clear differentiation between authentic N-demethylated phase I metabolites (M2, M3) and chemically derivatized N-benzylated products generated during sample preparation or synthetic procedures [1]. The dibenzyl compound elutes significantly later than mono-benzyl or non-benzylated species under standard C18 gradient conditions, preventing misassignment of synthetic artifacts as endogenous metabolites in in vitro microsomal incubation studies [2].

Quote Request

Request a Quote for 2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.